Methyl 2-fluoro-5-piperidin-4-ylbenzoate
Description
Methyl 2-fluoro-5-piperidin-4-ylbenzoate is a methyl ester derivative of benzoic acid featuring a fluorine substituent at the 2-position and a piperidin-4-yl group at the 5-position of the aromatic ring.
Properties
Molecular Formula |
C13H16FNO2 |
|---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
methyl 2-fluoro-5-piperidin-4-ylbenzoate |
InChI |
InChI=1S/C13H16FNO2/c1-17-13(16)11-8-10(2-3-12(11)14)9-4-6-15-7-5-9/h2-3,8-9,15H,4-7H2,1H3 |
InChI Key |
HCTVZJYFPCZLFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2CCNCC2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include methyl esters with variations in substituent positions, heterocycles, or functional groups (Table 1).
Table 1: Structural Comparison of Methyl Benzoate Derivatives

Key Observations :
- Substituent Position : The target compound’s fluorine at position 2 contrasts with the hydroxyl group in methyl salicylate, altering electronic effects (electron-withdrawing vs. hydrogen-bonding).
- Heterocycles : The piperidine group in the target compound differs from the methylpiperazine in . Piperazine’s additional nitrogen enhances basicity and aqueous solubility compared to piperidine.
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Key Findings :
- Volatility : Methyl salicylate’s lower boiling point (222°C) compared to fluorinated analogs suggests higher volatility, relevant in atmospheric applications .
- Solubility : The piperidinyl group in the target compound likely reduces water solubility, whereas methylpiperazine in may improve it due to protonation at physiological pH.
Research Implications
- Medicinal Chemistry : The piperidine moiety in the target compound offers flexibility for drug design, contrasting with piperazine’s dual nitrogen in , which is common in CNS-targeting pharmaceuticals.
- Material Science: Fluorinated esters like the target compound may exhibit enhanced thermal stability compared to non-fluorinated analogs, aligning with methyl ester property trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

